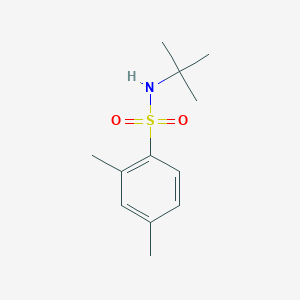

N-(tert-butyl)-2,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques necessary for the synthesis .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to elucidate the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Mecanismo De Acción

Mode of Action

The exact mode of action of N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that the enhanced solubility of the amide is due to protonation . The stability of this compound comes from the charge delocalization in the aromatic system .

Biochemical Pathways

The biochemical pathways affected by N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that the sulfonamides can be reduced by aldehydes and also engage in a Friedel-Crafts reaction with arenes in the presence of Brønsted acids .

Result of Action

The molecular and cellular effects of N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that acid-catalyzed hydrolysis of sulfonamide 1 to acid 6 and compound 7 .

Action Environment

The action of N-tert-butyl-2,4-dimethylbenzenesulfonamide can be influenced by various environmental factors. For instance, it’s poorly soluble in water, and it was dissolved in aqueous H2SO4 . More research is needed to understand how other environmental factors influence the compound’s action, efficacy, and stability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TBSA has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under a wide range of conditions and can be used as a protecting group for amines under mild conditions. However, TBSA has some limitations for lab experiments. It is relatively bulky and can interfere with the reactivity of the amine group. In addition, the deprotection of TBSA can be difficult to control, leading to unwanted side reactions.

Direcciones Futuras

For the use of TBSA in scientific research include the development of new protecting groups and synthetic routes, as well as the exploration of its potential as a precursor for new organic compounds.

Métodos De Síntesis

TBSA can be synthesized by reacting 2,4-dimethylbenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction yields TBSA as a white crystalline powder with a yield of around 70%.

Aplicaciones Científicas De Investigación

TBSA has been widely used in scientific research as a protecting group for amines. It can be used to protect the amine group of various organic compounds, which can then be selectively deprotected under mild conditions. TBSA has also been used as a reagent for the synthesis of sulfonamides, which are important pharmacophores in drug discovery. In addition, TBSA has been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Safety and Hazards

Propiedades

IUPAC Name |

N-tert-butyl-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-9-6-7-11(10(2)8-9)16(14,15)13-12(3,4)5/h6-8,13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFFYLQEIWKGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(anilinocarbonothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)

![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)

![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)

![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)

![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)

![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)

![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)